1-Benzylsulfonyl-3,5-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylsulfonyl-3,5-dimethylpyrazole is an organic compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol . It is a derivative of pyrazole, characterized by the presence of a benzylsulfonyl group attached to the nitrogen atom at position 1 and methyl groups at positions 3 and 5 of the pyrazole ring
Preparation Methods
The synthesis of 1-Benzylsulfonyl-3,5-dimethylpyrazole typically involves the reaction of 3,5-dimethylpyrazole with benzylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Benzylsulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Scientific Research Applications
1-Benzylsulfonyl-3,5-dimethylpyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzylsulfonyl-3,5-dimethylpyrazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity . Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Benzylsulfonyl-3,5-dimethylpyrazole can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound lacks the benzylsulfonyl group and has different chemical properties and reactivity.
1-Benzylsulfonylpyrazole: Similar to this compound but without the methyl groups at positions 3 and 5, leading to differences in steric and electronic effects.
1-Benzylsulfonyl-4-methylpyrazole: This compound has a methyl group at position 4 instead of positions 3 and 5, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-benzylsulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-10-8-11(2)14(13-10)17(15,16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLUFSEFFJCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.